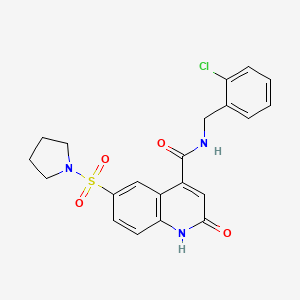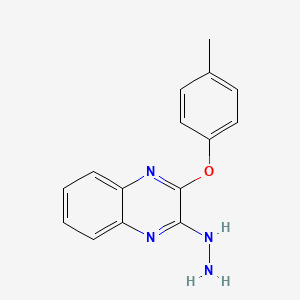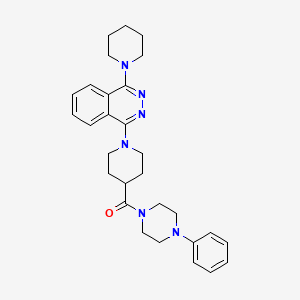
N-(2-chlorobenzyl)-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure with various functional groups attached
Preparation Methods
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the pyrrolidine sulfonyl group: This step involves the reaction of the quinoline intermediate with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-chlorophenylmethyl group: This is typically done through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Final modifications: The final steps may include purification and characterization of the compound using techniques such as recrystallization and spectroscopy.
Chemical Reactions Analysis
N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds such as:
2-Chlorophenyl methyl sulfone: This compound shares the chlorophenyl group but lacks the quinoline and pyrrolidine sulfonyl moieties.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features but different functional groups.
Quinoline derivatives: Other quinoline-based compounds may have different substituents, leading to variations in their biological activity and applications.
The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClN3O4S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxo-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O4S/c22-18-6-2-1-5-14(18)13-23-21(27)17-12-20(26)24-19-8-7-15(11-16(17)19)30(28,29)25-9-3-4-10-25/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,23,27)(H,24,26) |
InChI Key |
PHBLVFPAQADOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11436634.png)
![8-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436646.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B11436654.png)
![2-Methoxy-4-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11436657.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436660.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B11436671.png)
![4-(2-furylmethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B11436674.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B11436688.png)
![8-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436710.png)
![3-benzyl-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436719.png)
![N-(1,2,3,4-Tetrahydro-1,3,7-trimethyl-2,4-dioxobenzo[g]pteridin-8-yl)acetamide](/img/structure/B11436729.png)

